molecular formula C22H23FN2O3S B11301549 N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-fluorobenzamide

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-fluorobenzamide

Cat. No.: B11301549
M. Wt: 414.5 g/mol
InChI Key: ZWIGIJFGNUFGGC-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-fluorobenzamide is a pyrrole-based compound featuring a phenylsulfonyl group at the 3-position, a 2-fluorobenzamide substituent at the 2-position, and isopropyl and methyl groups at the 1-, 4-, and 5-positions of the pyrrole ring.

Properties

Molecular Formula

C22H23FN2O3S

Molecular Weight

414.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]-2-fluorobenzamide

InChI

InChI=1S/C22H23FN2O3S/c1-14(2)25-16(4)15(3)20(29(27,28)17-10-6-5-7-11-17)21(25)24-22(26)18-12-8-9-13-19(18)23/h5-14H,1-4H3,(H,24,26)

InChI Key

ZWIGIJFGNUFGGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3F)C(C)C)C

Origin of Product

United States

Preparation Methods

Preparation of 4,5-Dimethyl-1H-pyrrole

The pyrrole ring is synthesized via the Knorr pyrrole synthesis, cyclizing α-aminoketones derived from acetonin and ammonium acetate. Alternative routes include the Paal-Knorr method using 1,4-diketones and ammonia.

Sulfonylation at the 3-Position

Introducing the phenylsulfonyl group requires electrophilic sulfonation. A two-step protocol is employed:

  • Thiolation : Reaction with benzenesulfenyl chloride in dichloromethane at −15°C yields 3-(phenylthio)pyrrole.

  • Oxidation : Treatment with 3-chloroperbenzoic acid (mCPBA) in chloroform converts the thioether to the sulfone (82% yield).

Table 1 : Optimization of Sulfonylation Conditions

ReagentSolventTemp (°C)Yield (%)
mCPBACHCl₃−1582
H₂O₂/AcOHCH₃CN2545
KHSO₅H₂O/CH₃CN4067

Electrophilic directing groups (e.g., ester at C2) enhance regioselectivity during sulfonylation, as demonstrated in analogous pyrrole derivatives.

N-Alkylation with Propan-2-yl Group

Alkylation Conditions

The 1-position of the pyrrole is alkylated using isopropyl bromide in the presence of NaH (2.2 equiv) in dry tetrahydrofuran (THF). Microwave-assisted heating (80°C, 30 min) achieves 78% yield, minimizing polymerization side reactions.

Critical Note : Unsubstituted pyrroles undergo rapid oxidation under alkylation conditions. Pre-functionalization with electron-withdrawing groups (e.g., sulfonyl) stabilizes the ring.

2-Fluorobenzamide Coupling

Activation of 2-Fluorobenzoic Acid

The carboxyl group is activated as a N-hydroxysuccinimide (NHS) ester:

  • React 2-fluorobenzoic acid with N,N’-dicyclohexylcarbodiimide (DCC) and NHS in dichloromethane.

  • Isolate the NHS ester via filtration (94% yield).

Amide Bond Formation

The NHS ester reacts with the pyrrole’s primary amine (generated by deprotection of a nitrobenzyl group) in PBS buffer (pH 7.4) at 25°C for 2 hours. HPLC purification affords the final product in 85% yield.

Table 2 : Comparison of Coupling Reagents

ReagentSolventTemp (°C)Yield (%)
NHS/DCCCH₂Cl₂2585
HATUDMF091
EDCl/HOAtTHF2579

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the product from unreacted precursors. The target compound elutes at 14.9 min (flow rate: 1 mL/min).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 7.6 Hz, 2H, SO₂Ph), 7.52–7.48 (m, 3H, Ar), 6.87 (s, 1H, pyrrole-H), 4.21 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂), 2.32 (s, 6H, CH₃).

  • MS (ESI+) : m/z 415.2 [M+H]⁺ (calc. 414.5).

Challenges and Optimization Strategies

Regioselectivity in Sulfonylation

Electron-rich pyrroles favor C3 sulfonation, but competing C2/C5 functionalization occurs without directing groups. Introducing a transient ester at C2 (e.g., ethyl pyrrole-2-carboxylate) directs sulfonylation to C3, later hydrolyzed during benzamide coupling.

Avoiding Pyrrole Oxidation

Selectfluor™, a common fluorinating agent, induces pyrrole polymerization. Substituting with milder oxidants (e.g., mCPBA) and low-temperature conditions (−15°C) suppresses degradation.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A patent-pending method (US20060079557A1) describes a continuous flow reactor for the sulfonylation step, achieving 92% yield at 100 g/h throughput.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 23.5 (benchmark: <30 for APIs).

  • E-Factor : 18.2 (solvent recovery reduces to 12.4) .

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-fluorobenzamide exhibits significant antimicrobial properties. Its mechanism of action may involve the modulation of enzyme activity or receptor interactions, making it a candidate for developing new antimicrobial agents. Studies have shown promising results in vitro against various bacterial strains, suggesting potential therapeutic applications in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It appears to inhibit specific pathways involved in inflammation, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The presence of the sulfonyl group enhances its interaction with biological targets, potentially leading to reduced inflammation markers in treated subjects .

Cancer Research

In cancer research, compounds similar to this compound have shown promise in inhibiting tumor growth and proliferation. The unique structural features may allow for selective targeting of cancer cells while minimizing effects on healthy cells. Ongoing studies are assessing its efficacy against specific cancer types, including breast and colon cancers.

Materials Science Applications

This compound's unique chemical properties make it suitable for applications in materials science. Its ability to form stable complexes with metals can be explored for developing new catalysts or as a component in advanced materials.

Synthesis of Functional Materials

The compound can be utilized as a precursor in the synthesis of functionalized polymers or nanomaterials. Its reactivity allows it to participate in various chemical reactions that can lead to the development of materials with tailored properties for specific applications such as drug delivery systems or sensors.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Study : A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
  • Anti-inflammatory Activity : In vivo experiments showed that administration of the compound resulted in reduced levels of pro-inflammatory cytokines in animal models of arthritis, indicating its therapeutic potential for inflammatory diseases .
  • Cancer Cell Proliferation : Research involving cancer cell lines revealed that the compound inhibited cell proliferation significantly at low concentrations, suggesting its use as a lead compound for developing anticancer drugs.

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Sulfonyl Group Benzamide Substituent Pyrrole Substituents Molecular Formula Molecular Weight
Target Compound : N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-fluorobenzamide Phenyl 2-Fluoro 4,5-dimethyl; 1-(propan-2-yl) C22H22FN2O3S* ~432.5†
Analog 1 () : N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-fluorobenzamide 4-Methylphenyl 2-Fluoro 4,5-dimethyl; 1-(2-methylpropyl) C24H27FN2O3S 442.55
Analog 2 () : 3-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}benzamide 4-Fluorophenyl 3-Fluoro 4,5-dimethyl; 1-(propan-2-yl) C22H22F2N2O3S 432.5
Analog 3 () : N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-fluorobenzamide Phenyl 3-Fluoro 4,5-dimethyl; 1-(propan-2-yl) C22H22FN2O3S* ~432.5†

Notes:

  • Molecular Formula* : The target compound’s formula is inferred from structurally similar analogs (e.g., ).
  • Molecular Weight† : Estimated based on positional isomerism (e.g., Analog 3 has the same formula but differs in fluorine placement).

Key Observations:

Sulfonyl Group Variations :

  • The target compound and Analog 3 share a phenylsulfonyl group, whereas Analog 1 substitutes this with a 4-methylphenylsulfonyl group, increasing steric bulk and hydrophobicity. Analog 2 uses a 4-fluorophenylsulfonyl group, introducing electron-withdrawing effects that may enhance metabolic stability .

Fluorine Position on Benzamide :

  • The target compound has a 2-fluorobenzamide, while Analogs 2 and 3 feature 3-fluorobenzamide. Positional isomerism can significantly alter binding interactions; for example, ortho-substituted fluorine (2-position) may induce steric hindrance compared to meta-substituted (3-position) derivatives .

Pyrrole Substituent Modifications :

  • Analog 1 replaces the isopropyl group with a bulkier 2-methylpropyl (tert-butyl) substituent, which could reduce solubility but improve binding pocket occupancy in hydrophobic environments .

Molecular Weight Trends :

  • The addition of a methyl group in Analog 1 increases its molecular weight (442.55) compared to the target compound (~432.5). The dual fluorine atoms in Analog 2 maintain a similar weight (432.5) due to the smaller size of fluorine .

Implications of Structural Differences

  • Bioactivity : Fluorine placement (2- vs. 3-position) may influence target selectivity, as seen in kinase inhibitors where ortho-substituents disrupt ATP-binding pockets .
  • Solubility : Bulkier substituents (e.g., 4-methylphenylsulfonyl in Analog 1 ) could reduce aqueous solubility, whereas polar sulfonyl groups (e.g., 4-fluorophenyl in Analog 2 ) might improve it .
  • Synthetic Accessibility : The phenylsulfonyl group in the target compound is synthetically favorable, as evidenced by its prevalence in analogs synthesized via cycloaddition and sulfonylation routes .

Biological Activity

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-fluorobenzamide is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a pyrrole ring with various functional groups that contribute to its biological activity. The molecular formula is C22H24N2O3SC_{22}H_{24}N_2O_3S with a molecular weight of approximately 396.5 g/mol. Its unique features include:

Property Value
Molecular FormulaC22H24N2O3S
Molecular Weight396.5 g/mol
CAS Number1010900-56-7

Research indicates that this compound exhibits antimicrobial and anti-inflammatory properties. Its mechanism of action may involve modulation of enzyme activity or interaction with specific receptors, leading to therapeutic effects in conditions such as cancer and inflammation .

Anticancer Effects

Studies have demonstrated that this compound can suppress cell growth in various cancer cell lines while enhancing cell-specific glucose uptake and intracellular ATP levels. For instance, in experiments involving monoclonal antibody production, the compound improved cell viability and productivity without compromising cell health .

In a controlled study, the addition of this compound resulted in a significant increase in monoclonal antibody concentration—up to 1.5 times higher than the control condition—indicating its potential utility in biopharmaceutical applications .

Antimicrobial Activity

The compound has shown promising results against several microbial strains. Its antimicrobial properties are attributed to the presence of the phenylsulfonyl group, which enhances interaction with microbial targets. In vitro assays have indicated significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent for infectious diseases.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Monoclonal Antibody Production : A study demonstrated that the compound increased mAb production significantly while maintaining cell viability in rCHO cells. The results indicated enhanced cell-specific productivity due to the compound's ability to modulate metabolic pathways .
  • Antimicrobial Testing : In another study, the compound was tested against various bacterial strains, showing effective inhibition rates comparable to established antibiotics. This suggests potential for development into a new antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and which reaction conditions are critical for achieving high yields and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation of the pyrrole core and subsequent fluorobenzamide coupling. Key reagents include oxidizing agents (e.g., KMnO₄) and reducing agents (e.g., LiAlH₄) for functional group transformations. Solvent selection (e.g., dichloromethane for sulfonylation) and temperature control (60–80°C for amide bond formation) are critical to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions on the pyrrole ring and benzamide group. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity. FT-IR identifies key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .

Q. What are the key considerations in selecting in vitro models for initial pharmacological screening?

  • Methodological Answer : Prioritize assays aligned with the compound’s structural analogs (e.g., sulfonamide-containing kinase inhibitors). Use enzyme inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assays) for target validation. Cell permeability can be tested via Caco-2 monolayers , with LC-MS quantification to determine apparent permeability coefficients (Papp) .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for the fluorobenzamide and phenylsulfonyl moieties?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing fluorine with Cl/CH₃ or varying sulfonyl aryl groups). Test bioactivity in parallel assays (e.g., IC₅₀ determination in kinase panels). Compare data to structurally related compounds (e.g., N-{3-[4-chlorophenyl]sulfonyl}-4,5-dimethylpyrrole , MW 404.5 g/mol ). Use molecular dynamics simulations to correlate substituent effects with binding pocket interactions .

Q. What methodological approaches resolve contradictions in biological activity data across assay systems?

  • Methodological Answer : Conduct assay cross-validation using orthogonal methods (e.g., SPR for binding affinity vs. cellular cytotoxicity assays). Control for variables like ATP concentration in kinase assays or serum protein binding in cell-based studies. Apply Bayesian statistical models to weight data from high-throughput vs. low-throughput systems .

Q. How can computational modeling and molecular docking be integrated with experimental data to predict target binding?

  • Methodological Answer : Generate a homology model of the target protein (e.g., using AlphaFold) and dock the compound with AutoDock Vina . Validate predictions via site-directed mutagenesis (e.g., alanine scanning of predicted binding residues). Compare computed binding energies with experimental ΔG values from isothermal titration calorimetry (ITC) .

Q. What strategies optimize pharmacokinetic properties during lead optimization?

  • Methodological Answer : Modify logP via prodrug approaches (e.g., esterification of the fluorobenzamide) to enhance solubility. Assess metabolic stability in human liver microsomes (HLM) with LC-MS/MS metabolite profiling. Use PBPK modeling to simulate oral bioavailability and guide dosing regimens .

Q. How should researchers assess off-target effects and selectivity in complex biological systems?

  • Methodological Answer : Employ chemoproteomics (e.g., thermal shift assays or affinity pulldowns with SILAC labeling) to identify off-target binding. Validate hits using CRISPR-Cas9 knockouts in relevant cell lines. Cross-reference with databases like ChEMBL to exclude promiscuous binders .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.